molecular formula C17H18N2O4S B5781838 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide

3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide

Cat. No. B5781838
M. Wt: 346.4 g/mol
InChI Key: KFFODDFOPJWUGY-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide, also known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTB is a thioamide derivative of benzamide, and its chemical structure is shown in Figure 1.

Scientific Research Applications

3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells (2). In addition, 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been found to have anti-inflammatory and antioxidant properties (3). In biochemistry, 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been used as a tool to study protein-protein interactions (4). In material science, 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been used as a ligand to prepare metal complexes with potential applications in catalysis and material synthesis (5).

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation (6). In addition, 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer (7).
Biochemical and Physiological Effects:
3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant activities. 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of HDACs (2). In addition, 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may help protect cells from oxidative stress (3). 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has also been found to reduce inflammation by inhibiting the activation of NF-κB (7).

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has some limitations for use in lab experiments. It has low solubility in water, which may limit its use in certain applications. In addition, 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide-based drugs for the treatment of cancer and other diseases. The anti-cancer activity of 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been demonstrated in vitro, but further studies are needed to determine its efficacy and safety in vivo. Another area of interest is the use of 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide as a tool to study protein-protein interactions and signaling pathways in cells. 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of HDACs and NF-κB, but its effects on other enzymes and pathways are not well understood. Finally, the use of 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide as a ligand for the preparation of metal complexes with potential applications in catalysis and material science is an area of ongoing research.
Conclusion:
In conclusion, 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and material science. 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to exhibit anti-cancer, anti-inflammatory, and antioxidant activities, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways in cells. Although 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has some limitations for use in lab experiments, it has several advantages and is an area of ongoing research for its potential applications.

Synthesis Methods

3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxyaniline with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 3,4-dimethoxybenzoyl chloride to form 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide. The detailed synthesis method and reaction mechanism have been reported in the literature (1).

properties

IUPAC Name

3,4-dimethoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-21-13-7-5-12(6-8-13)18-17(24)19-16(20)11-4-9-14(22-2)15(10-11)23-3/h4-10H,1-3H3,(H2,18,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFODDFOPJWUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide

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